2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide

Übersicht

Beschreibung

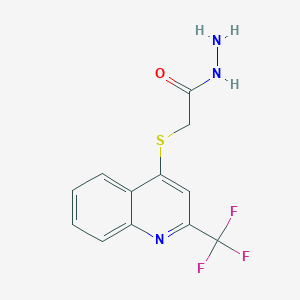

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide is a chemical compound with the molecular formula C₁₂H₁₀F₃N₃OS and a molecular weight of 301.29 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further connected to a thioacetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives

Thioacetohydrazide Formation: The thioacetohydrazide moiety is prepared by reacting thioacetic acid with hydrazine hydrate under controlled conditions.

Coupling Reaction: The final step involves coupling the quinoline derivative with the thioacetohydrazide moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the quinoline ring.

Reduction: Reduced forms of the thioacetohydrazide moiety.

Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex chemical entities, facilitating research in organic synthesis and materials science.

Biology

- Biochemical Probes : Due to its structural characteristics, it is investigated for its potential as a biochemical probe to study various biological processes.

Medicine

- Anticancer Properties : Research indicates that 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide exhibits significant anticancer activity by inhibiting specific protein kinases. The trifluoromethyl group enhances binding affinity to these targets, leading to:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Halting cell proliferation, which is crucial in cancer treatment.

Case Studies and Research Findings

A summary of key findings from various studies on the biological activity of this compound is presented below:

| Study | Cell Lines Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | HEPG2, MCF7 | 1.18 | Effective against multiple cancer types |

| Study B | PC-3, HCT-116 | 0.67 - 0.87 | Strong inhibition observed |

| Study C | MDA-MB-435 | 6.82 | High sensitivity noted |

| Study D | Various | <1 | Potent telomerase inhibition |

These studies indicate that the compound shows promise as a potent anticancer agent across various cancer cell lines.

Wirkmechanismus

The mechanism of action of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide involves its interaction with molecular targets such as protein kinases. The compound’s trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition of kinase activity. This inhibition can result in the induction of apoptosis and cell cycle arrest in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Trifluoromethyl-2-anilinoquinoline: Another compound with a trifluoromethyl group attached to a quinoline ring, known for its anti-cancer properties.

2-(Trifluoromethyl)quinoline: A simpler analog without the thioacetohydrazide moiety, used in various chemical syntheses.

Uniqueness

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide is unique due to the presence of both the trifluoromethyl group and the thioacetohydrazide moiety. This combination imparts distinct chemical properties, making it a valuable compound for research in multiple scientific disciplines.

Biologische Aktivität

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide is a chemical compound with the molecular formula C₁₂H₁₀F₃N₃OS and a molecular weight of 301.29 g/mol. Its unique structure, featuring both a trifluoromethyl group and a thioacetohydrazide moiety, suggests potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly protein kinases. The trifluoromethyl group enhances its binding affinity to these targets, leading to the inhibition of kinase activity. This inhibition can result in:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It can halt the progression of the cell cycle, preventing cancer cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. Below is a summary of key findings from various studies:

Case Studies

- Anticancer Activity : In a study involving various cancer cell lines, this compound demonstrated potent anticancer activity, with IC50 values significantly lower than standard treatments like staurosporine and doxorubicin. The compound was particularly effective against prostate (PC-3), colon (HCT-116), and breast (MDA-MB-435) cancer cell lines.

- Telomerase Inhibition : Another investigation focused on telomerase activity, where compounds similar to this compound were evaluated for their ability to inhibit telomerase, an enzyme often overexpressed in cancer cells. Results indicated that certain derivatives exhibited IC50 values below 1 µM, indicating strong inhibitory potential.

- Zebrafish Model : A zebrafish embryo model was utilized to assess the toxicity and growth inhibition properties of quinoline-derived compounds, including those related to this compound. The results showed that some derivatives caused increased apoptosis in embryonic cells, highlighting their potential as therapeutic agents.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structure Features | Anticancer Activity |

|---|---|---|

| 4-Trifluoromethyl-2-anilinoquinoline | Trifluoromethyl group | Known for anticancer properties |

| 2-(Trifluoromethyl)quinoline | Lacks thioacetohydrazide moiety | Used in various chemical syntheses |

Eigenschaften

IUPAC Name |

2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3OS/c13-12(14,15)10-5-9(20-6-11(19)18-16)7-3-1-2-4-8(7)17-10/h1-5H,6,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBRUAHELAGQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380667 | |

| Record name | 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-43-7 | |

| Record name | 2-[[2-(Trifluoromethyl)-4-quinolinyl]thio]acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.